2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol is a fluorinated organic compound with the molecular formula C4H3F7O2 It is characterized by the presence of seven fluorine atoms and two hydroxyl groups, making it a highly fluorinated diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol typically involves the fluorination of butane derivatives. One common method is the reaction of heptafluorobutyl iodide with a suitable diol precursor under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of heptafluorobutanoic acid or heptafluorobutanone.
Reduction: Production of heptafluorobutanol or heptafluorobutane.
Substitution: Generation of halogenated derivatives or alkylated products.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A closely related compound with a single hydroxyl group.
2,2,3,3,4,4,4-Heptafluorobutane: The fully fluorinated analog without hydroxyl groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine derivative.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutane-1,1-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAOYAGFDREMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895191 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-21-3 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.